REACTION_CXSMILES
|
Br[C:2]12[CH2:9][CH2:8][C:5]([C:10]([O:12]C)=[O:11])([CH2:6][CH2:7]1)[CH2:4][CH2:3]2.Cl.[OH-:15].[Na+]>>[OH:15][C:2]12[CH2:9][CH2:8][C:5]([C:10]([OH:12])=[O:11])([CH2:6][CH2:7]1)[CH2:4][CH2:3]2 |f:2.3|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
BrC12CCC(CC1)(CC2)C(=O)OC
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Name
|
|
Quantity
|
1.5 L
|
Type
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reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
After cooling down
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Type
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EXTRACTION
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Details
|
extracted with diethyl ether (6×500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OC12CCC(CC1)(CC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 61.1 mmol | |
AMOUNT: MASS | 10.4 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |